molecular formula C11H13ClO B1613220 2-Chloro-4-(3-methoxyphenyl)-1-butene CAS No. 731773-17-4

2-Chloro-4-(3-methoxyphenyl)-1-butene

Cat. No.: B1613220
CAS No.: 731773-17-4
M. Wt: 196.67 g/mol
InChI Key: ILLDPHWRYXKEAN-UHFFFAOYSA-N
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Description

2-Chloro-4-(3-methoxyphenyl)-1-butene is an organic compound characterized by a chloro group, a methoxyphenyl group, and a butene structure. This compound is of interest in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(3-methoxyphenyl)-1-butene typically involves the following steps:

  • Halogenation: The starting material, 4-(3-methoxyphenyl)-1-butene, undergoes halogenation to introduce the chlorine atom at the 2-position.

  • Purification: The product is purified through techniques such as distillation or recrystallization to achieve the desired purity.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using continuous flow reactors and optimized reaction conditions to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-4-(3-methoxyphenyl)-1-butene can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.

  • Reduction: Reduction reactions can convert the compound to its corresponding saturated analogs.

  • Substitution: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and bases are employed to facilitate substitution reactions.

Major Products Formed:

  • Oxidation: 2-Chloro-4-(3-methoxyphenyl)-1-butanol, 2-Chloro-4-(3-methoxyphenyl)-1-butanone, 2-Chloro-4-(3-methoxyphenyl)-1-butanoic acid.

  • Reduction: 2-Chloro-4-(3-methoxyphenyl)-butane.

  • Substitution: 2-Hydroxy-4-(3-methoxyphenyl)-1-butene, 2-Amino-4-(3-methoxyphenyl)-1-butene.

Scientific Research Applications

2-Chloro-4-(3-methoxyphenyl)-1-butene is utilized in various scientific research fields:

  • Chemistry: It serves as a building block in organic synthesis and is used in the development of new chemical entities.

  • Biology: The compound is employed in the study of biological systems and the development of bioactive molecules.

  • Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.

  • Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-Chloro-4-(3-methoxyphenyl)-1-butene exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, leading to biological responses. The exact mechanism depends on the context of its application and the specific biological system involved.

Comparison with Similar Compounds

2-Chloro-4-(3-methoxyphenyl)-1-butene is compared with similar compounds to highlight its uniqueness:

  • 2-Chloro-3-(4-methoxyphenyl)but-2-enenitrile: Similar structure but different position of the chlorine atom.

  • 2-Chloro-N-(3-chloro-4-methoxyphenyl)acetamide: Contains an additional chloro group and an amide functional group.

  • (2-Chloro-4-methoxyphenyl)acetonitrile: Similar methoxyphenyl group but different carbon chain length and functional group.

These compounds share structural similarities but differ in their functional groups and positions, leading to variations in their chemical properties and applications.

Properties

IUPAC Name

1-(3-chlorobut-3-enyl)-3-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13ClO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8H,1,6-7H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILLDPHWRYXKEAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CCC(=C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90641183
Record name 1-(3-Chlorobut-3-en-1-yl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

196.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

731773-17-4
Record name 1-(3-Chloro-3-buten-1-yl)-3-methoxybenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=731773-17-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Chlorobut-3-en-1-yl)-3-methoxybenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90641183
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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